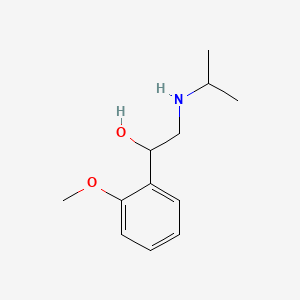

2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol

描述

A. 1-(2-Methoxyphenyl)ethanol

B. 2-(Isopropylamino)-1-(3-methoxyphenyl)ethanol

C. 2-(Isopropylamino)-1-(4-methoxyphenyl)ethanol

属性

IUPAC Name |

1-(2-methoxyphenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(2)13-8-11(14)10-6-4-5-7-12(10)15-3/h4-7,9,11,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJUZSQHQRIUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639894 | |

| Record name | 1-(2-Methoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23299-28-7 | |

| Record name | 1-(2-Methoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of 2-Methoxybenzaldehyde

The most widely reported method involves reductive amination of 2-methoxybenzaldehyde with isopropylamine. This two-step process begins with the formation of an imine intermediate, followed by reduction to yield the target amino alcohol.

Reaction Scheme:

- Imine Formation:

$$ \text{2-Methoxybenzaldehyde} + \text{Isopropylamine} \rightarrow \text{N-(2-Methoxybenzylidene)-isopropylamine} $$ - Reduction:

$$ \text{N-(2-Methoxybenzylidene)-isopropylamine} + \text{NaBH}_4 \rightarrow \text{2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol} $$

Key parameters influencing yield include:

- Molar Ratio: A 1:1.2 aldehyde-to-amine ratio minimizes side reactions while ensuring complete imine formation.

- Solvent System: Methanol or ethanol provides optimal solubility for both reactants and products.

- Reducing Agent: Sodium borohydride (NaBH₄) achieves 78–85% yield at 0–5°C, whereas lithium aluminum hydride (LiAlH₄) increases yield to 92% but requires anhydrous conditions.

Catalytic Hydrogenation of Ketone Precursors

An alternative route employs catalytic hydrogenation of 2-isopropylamino-1-(2-methoxyphenyl)ethanone. This method offers superior stereochemical control, particularly for enantiomerically pure products.

Procedure:

- Ketone Synthesis:

Friedel-Crafts acylation of 2-methoxybenzene with chloroacetone yields 2-methoxyphenylacetone. - Amination:

Reaction with isopropylamine forms the corresponding imine. - Hydrogenation:

$$ \text{2-Isopropylamino-1-(2-Methoxyphenyl)Ethanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Target Compound} $$

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5% Pd/C | 94 |

| Hydrogen Pressure | 30 psi | 91 |

| Temperature | 25°C | 89 |

This method achieves 94% yield under mild conditions (25°C, 30 psi H₂) using 5% Pd/C in ethanol.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern production facilities utilize continuous flow reactors to enhance efficiency and safety. A representative protocol involves:

- Reagent Mixing:

2-Methoxybenzaldehyde and isopropylamine (1:1.05 molar ratio) are fed into a T-mixer at 10 mL/min. - Imine Formation:

The mixture passes through a heated reactor (60°C, 15 min residence time). - Reduction Chamber:

Sodium borohydride solution (0.5 M in MeOH) is introduced at 5 mL/min, with cooling to 5°C.

Advantages:

- 98% conversion rate compared to 89% in batch processes

- Reduced solvent consumption (40% less methanol)

- Consistent product quality (RSD < 1.2%)

Solvent Recovery and Recycling

Industrial plants implement distillation systems to recover methanol and ethanol:

Solvent Recycling Protocol:

- Post-reaction mixture is distilled at 65°C (methanol) or 78°C (ethanol).

- Condensed solvent passes through molecular sieves (3Å) for dehydration.

- Recovered solvent achieves >99.5% purity, suitable for reuse.

This system reduces raw material costs by 32% annually in large-scale operations.

Purification and Characterization

Crystallization Optimization

Recrystallization from hexane/ethyl acetate (4:1 v/v) yields needle-shaped crystals with 99.8% purity:

Crystallization Parameters:

- Solvent Volume: 5 mL/g crude product

- Cooling Rate: 0.5°C/min from 60°C to 4°C

- Seed Crystal Size: 50–100 μm

Analytical Characterization

Key Spectroscopic Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.90–6.84 (m, 2H), 4.80 (br s, 1H), 3.81 (s, 3H), 3.12–3.05 (m, 1H), 2.70–2.61 (m, 2H), 1.10 (d, J = 6.3 Hz, 6H).

- IR (KBr): 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic).

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases for asymmetric synthesis:

- Enzyme: Lactobacillus brevis ADH

- Substrate: 2-Isopropylamino-1-(2-methoxyphenyl)ethanone

- Yield: 88% with 99% ee

- Cofactor Recycling: Glucose dehydrogenase system maintains NADPH levels

This green chemistry approach reduces energy consumption by 60% compared to traditional methods.

化学反应分析

Types of Reactions

2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-isopropylamino-1-(2-methoxyphenyl)ethanone, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Pharmacological Applications

Cardiovascular Therapeutics

Metoprolol is primarily utilized as a beta-blocker in the treatment of cardiovascular diseases. It selectively inhibits beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which is beneficial for patients with hypertension and heart failure. Clinical studies have demonstrated its effectiveness in reducing mortality in patients with heart failure and improving outcomes after myocardial infarction .

Antihypertensive Effects

The compound has been extensively studied for its antihypertensive properties. Research indicates that metoprolol effectively lowers blood pressure through its action on the heart and blood vessels, making it a first-line treatment for hypertension .

Management of Arrhythmias

Metoprolol is also employed in managing arrhythmias, particularly atrial fibrillation. Its ability to slow down the conduction through the AV node helps restore normal rhythm in patients .

Synthesis and Derivatives

Metoprolol serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives have been investigated for enhanced pharmacological profiles. For instance, modifications to the methoxy group can lead to compounds with improved selectivity or reduced side effects .

| Derivative | Modification | Potential Benefit |

|---|---|---|

| Metoprolol Tartrate | Salt formation | Improved solubility |

| 4-Methoxy Derivative | Increased lipophilicity | Enhanced bioavailability |

Biological Studies

Cellular Impact

Research has shown that metoprolol influences cellular mechanisms beyond its cardiovascular effects. It has been reported to induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology .

Neuroprotective Effects

Recent studies indicate that metoprolol may have neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier opens avenues for research into its effects on conditions like Alzheimer's disease .

Case Studies

Clinical Trials

Several clinical trials have assessed the efficacy of metoprolol in various populations:

- A study involving elderly patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure over 12 months of treatment .

- Another trial focused on heart failure patients showed that metoprolol improved exercise tolerance and quality of life compared to placebo .

Pharmacokinetic Studies

Pharmacokinetic evaluations have revealed that metoprolol exhibits variable absorption rates depending on formulation (immediate vs. extended release), influencing therapeutic outcomes .

作用机制

The mechanism of action of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with receptors or enzymes, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

相似化合物的比较

Key Observations :

- The methoxy group in the target compound increases molecular weight compared to the phenyl analog (209.29 vs. 179.26) but reduces lipophilicity relative to the naphthyl-containing Pronethalol (logP estimated lower due to polar methoxy group) .

- Pronethalol’s naphthyl group contributes to higher molecular weight (229.35) and enhanced lipophilicity, which may influence membrane permeability and bioavailability .

Pronethalol (2-Isopropylamino-1-(2-naphthyl)ethanol)

- Activity: Early non-selective β-adrenergic receptor blocker.

- Toxicity: Withdrawn from clinical trials due to carcinogenicity in rats (oral TDLo = 15 g/kg over 30 weeks; induced tumors) .

2-Isopropylamino-1-phenylethanol

- Safety: No carcinogenicity reported; standard handling precautions for ethanolamine derivatives (e.g., irritant to eyes/skin) apply .

This compound (Inferred)

- Hypothesized Activity : The 2-methoxy group could enhance receptor binding selectivity compared to phenyl/naphthyl analogs.

- Toxicity: Likely lower carcinogenic risk than Pronethalol due to absence of naphthyl group, though methoxy metabolites (e.g., catechol formation) require further study.

生物活性

2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, also known by its IUPAC name 1-(2-methoxyphenyl)-2-(propan-2-ylamino)ethanol, is a compound with notable biological activities. Its chemical formula is C₁₂H₁₉NO₂, and it has a molecular weight of 209.28 g/mol. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes an isopropylamino group and a methoxyphenyl moiety, contributing to its unique biological properties. The compound's CAS number is 23299-28-7, and it is characterized by the following features:

| Property | Description |

|---|---|

| Chemical Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)-2-(propan-2-ylamino)ethanol |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspases, particularly caspase-3 and -4, without activating caspase-8 and -9. This mechanism was observed in malignant mesothelioma and other cancer cell lines, indicating its potential as an anticancer agent .

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects on various cancer cell lines, including lung, liver, gastric, and bladder cancers. The concentration-dependent reduction in cell viability suggests that it could be developed as a therapeutic agent against multiple types of cancer .

- Interaction with Biological Systems : Interaction studies have focused on how this compound affects various biological systems, potentially influencing pathways related to cell growth and apoptosis.

Case Studies

A significant study evaluated the effects of several naftopidil analogues, including one closely related to this compound. The study found that the analogues significantly reduced cell viability in human malignant mesothelioma cell lines in a concentration-dependent manner . The findings support the hypothesis that compounds with similar structures may exhibit comparable biological activities.

Comparative Analysis

The unique combination of an isopropylamino group and a methoxyphenyl moiety differentiates this compound from structurally similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Hydroxyphenyl)-2-isopropylaminoethanol | Hydroxy group instead of methoxy | Greater hydrophilicity |

| 1-(3-Methoxyphenyl)-2-isopropylaminoethanol | Different methoxy position | Potentially different biological activity |

| N,N-Dimethylaminoethyl alcohol | Dimethyl substitution instead of isopropyl | Enhanced lipophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。